molecular formula C14H24N2 B5233032 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine

Cat. No. B5233032
M. Wt: 220.35 g/mol
InChI Key: PDGVEKQRRLWLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine, also known as BEME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEME is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine's mechanism of action involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, including learning and memory. By inhibiting acetylcholinesterase, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine may help to improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from oxidative stress and inflammation. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BDNF is known to play a critical role in learning and memory, and its levels are reduced in individuals with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in lab experiments is its high purity and yield, which makes it easier to obtain and use in experiments. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that are used in neurological research. However, one of the limitations of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in lab experiments is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain.

Future Directions

There are several future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine. One area of research is to further investigate its mechanism of action and its effects on the brain. Additionally, more studies are needed to determine the optimal dosage and administration of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in humans. Another area of research is to investigate the potential therapeutic applications of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in other fields, such as cancer research and cardiovascular disease research. Overall, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

Several methods have been reported for the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine. One of the most common methods involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with 4-ethylpiperazine in the presence of a Lewis acid catalyst. This method yields 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine as a white crystalline solid with a high purity and yield.

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been investigated for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from oxidative stress and inflammation, both of which are implicated in the development of neurodegenerative diseases.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-2-15-5-7-16(8-6-15)11-14-10-12-3-4-13(14)9-12/h3-4,12-14H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGVEKQRRLWLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine

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